molecular formula C15H17IO3 B13467582 Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13467582
M. Wt: 372.20 g/mol
InChI Key: JQIFFPDRBLECRP-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of an iodomethyl group, a phenyl group, and an oxabicyclohexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which is used to form the oxabicyclohexane ring system. This reaction is often carried out under photochemical conditions using a mercury lamp . The iodomethyl group can be introduced through a halogenation reaction, where an appropriate precursor is treated with iodine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The oxabicyclohexane ring system provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of both the iodomethyl and phenyl groups, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups with the oxabicyclohexane ring system makes this compound a valuable tool in organic synthesis and scientific research .

Biological Activity

Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12_{12}H13_{13}IO3_3
  • Molecular Weight : 296.1 g/mol
  • CAS Number : 2229432-89-5

The presence of an iodomethyl group and a phenyl moiety enhances its reactivity and potential biological interactions.

This compound is hypothesized to interact with various biological targets, particularly G protein-coupled receptors (GPCRs). Compounds with similar bicyclic structures have been studied for their ability to modulate GPCR activity, which is crucial in numerous physiological processes .

Pharmacological Potential

Research indicates that bicyclic compounds can exhibit diverse pharmacological properties, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains due to their ability to disrupt microbial cell membranes.
  • Anticancer Properties : Certain bicyclic compounds have been investigated for their ability to inhibit cancer cell proliferation by inducing apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of bicyclic compounds, including derivatives of this compound, against common pathogens. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential as a new class of antibiotics .
  • Cancer Cell Line Testing : In vitro studies on human cancer cell lines demonstrated that specific derivatives could significantly reduce cell viability, indicating their potential as anticancer agents. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Synthesis Methods

This compound can be synthesized through several methods:

MethodDescription
Diels-Alder Reaction Utilizes the compound as a diene to form more complex structures by reacting with dienophiles.
Nucleophilic Substitution The iodomethyl group allows for further functionalization through nucleophilic attack, enhancing the compound's versatility in synthetic applications .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameStructure TypeUnique Features
Ethyl 1-(bromomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylateBicyclo[2.2.2]octaneBromine instead of iodine
Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylateBicyclo[2.2.2]octaneDifferent alkyl chain
1-(iodomethyl)-3-[4-fluorophenyl]-bicyclo[3.3.0]octaneBicyclo[3.3.0]octaneDifferent bicyclic framework

This table illustrates how variations in substituents influence chemical reactivity and biological activity.

Properties

Molecular Formula

C15H17IO3

Molecular Weight

372.20 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C15H17IO3/c1-2-18-13(17)15-8-14(9-15,10-16)19-12(15)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3

InChI Key

JQIFFPDRBLECRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3=CC=CC=C3)CI

Origin of Product

United States

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